molecular formula C10H9N3O B1613006 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde CAS No. 876316-30-2

3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde

Cat. No.: B1613006
CAS No.: 876316-30-2
M. Wt: 187.2 g/mol
InChI Key: IBVURYHFXBPNCW-UHFFFAOYSA-N
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Description

3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde is an organic compound with the molecular formula C10H9N3O It features a benzaldehyde moiety substituted with a 1H-1,2,4-triazol-1-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde typically involves the following steps:

    Starting Materials: Benzaldehyde and 1H-1,2,4-triazole.

    Reaction: The benzaldehyde is reacted with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate.

    Solvent: Common solvents used include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 3-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid.

    Reduction: 3-(1H-1,2,4-Triazol-1-ylmethyl)benzyl alcohol.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of heterocyclic compounds and ligands for coordination chemistry.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as an antifungal and antimicrobial agent. The triazole ring is known for its bioactivity, and derivatives of this compound are studied for their efficacy against various pathogens.

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and resins with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid
  • 3-(1H-1,2,4-Triazol-1-ylmethyl)benzyl alcohol
  • 4-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde

Uniqueness

3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for targeted research and application.

Properties

IUPAC Name

3-(1,2,4-triazol-1-ylmethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c14-6-10-3-1-2-9(4-10)5-13-8-11-7-12-13/h1-4,6-8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVURYHFXBPNCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C=O)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625202
Record name 3-[(1H-1,2,4-Triazol-1-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876316-30-2
Record name 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876316-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(1H-1,2,4-Triazol-1-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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